Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate
Description
Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a benzyl substituent at the 2-position, and a bromine atom at the 3-position of a propyl backbone. This compound is of interest in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-(2-benzyl-3-bromopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-11-13(10-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQDLRYQNNISQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzyl-3-bromopropyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to form alkanes or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or amines.
Scientific Research Applications
Chemistry: Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings. It is also used in the synthesis of functionalized molecules for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-benzyl-3-bromopropyl)carbamate involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic transformations and in the modification of biomolecules .
Comparison with Similar Compounds
Reactivity
- The 3-bromo substituent in the target compound provides a reactive site for cross-coupling or substitution reactions, unlike hydroxyl- or ketone-bearing analogs .
- Steric hindrance from the benzyl group in the target compound may slow reactions at the bromine center compared to less hindered analogs like tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate .
Physicochemical Properties
- Lipophilicity : The benzyl group likely increases logP values compared to hydroxy-substituted derivatives (e.g., tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate) .
- Solubility : Bicyclic derivatives (e.g., bicyclo[2.2.2]octane-based carbamates) may exhibit lower solubility in common organic solvents due to rigid frameworks .
Limitations of Available Data
Most references are product catalogs or synthesis protocols (e.g., PharmaBlock listings ), which confirm commercial availability but lack comparative analyses. Further research is needed to explore:
- Kinetic studies of bromine substitution in sterically varied environments.
- Thermodynamic stability of the Boc group in the presence of electron-withdrawing substituents.
Biological Activity
Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from diverse research sources.
- IUPAC Name : this compound
- Molecular Formula : C14H20BrNO2
- CAS Number : 2378503-18-3
- Molecular Weight : 300.22 g/mol
Biological Activity Overview
This compound is primarily studied for its antimicrobial and anticancer properties. The compound acts as a bioactive agent, potentially influencing various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 8 µg/mL | |
| S. aureus | 4 µg/mL | |
| P. aeruginosa | 4 µg/mL |
Anticancer Properties
Studies have shown that this compound may inhibit the proliferation of cancer cells. The compound's cytotoxicity has been evaluated in various cancer cell lines, demonstrating a dose-dependent response.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | |
| HeLa (Cervical) | 20 | |
| A549 (Lung) | 25 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth.
Synthesis and Derivatives
This compound can be synthesized through various organic reactions, typically involving the reaction of tert-butyl carbamate with brominated propylene derivatives. This compound serves as an intermediate in the synthesis of more complex biologically active molecules.
Synthetic Route Example
- Starting Materials : Tert-butyl carbamate, 2-benzyl-3-bromopropanol.
- Reagents : Base (e.g., NaOH), solvent (e.g., DMF).
- Reaction Conditions : Stirring at room temperature for several hours.
- Purification Method : Column chromatography to isolate the desired product.
Case Studies
- Antimicrobial Efficacy Study :
-
Cytotoxicity Assessment :
- In vitro tests on various cancer cell lines indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential application in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
